Propionyl-L-Carnitine

Description

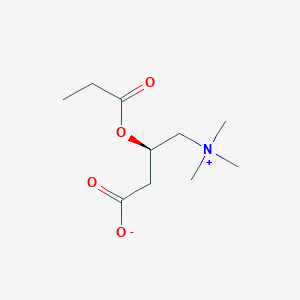

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173883 | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20064-19-1, 17298-37-2 | |

| Record name | (-)-Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCARNITINE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propionyl-L-Carnitine's Mechanism of Action in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is an acyl derivative of L-carnitine (B1674952) that has demonstrated significant therapeutic potential in improving skeletal muscle function, particularly under conditions of metabolic stress and ischemia. Its multifaceted mechanism of action extends beyond the primary role of its L-carnitine moiety in fatty acid transport. PLC serves as a dual pro-drug, delivering both L-carnitine and a propionyl group, which acts as an anaplerotic substrate for the Krebs cycle. This guide provides an in-depth technical overview of the core mechanisms by which PLC exerts its effects on skeletal muscle, focusing on energy metabolism, key signaling pathways, and relevant experimental methodologies. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Skeletal muscle function is intrinsically linked to efficient energy production. This compound (PLC) has emerged as a promising metabolic modulator with the potential to enhance skeletal muscle bioenergetics. Unlike L-carnitine, PLC provides the additional benefit of supplying a propionyl group, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic effect is particularly beneficial in replenishing Krebs cycle intermediates that may be depleted during intense exercise or in pathological states. This guide will dissect the intricate mechanisms of PLC in skeletal muscle, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action in Skeletal Muscle

The primary mechanisms of PLC in skeletal muscle revolve around its influence on mitochondrial function and cellular signaling.

Enhancement of Mitochondrial Energy Metabolism

PLC's influence on energy metabolism is twofold: it facilitates the transport of fatty acids for β-oxidation via its L-carnitine component and provides an anaplerotic substrate through its propionyl group.

-

Fatty Acid Oxidation: L-carnitine, liberated from PLC, is essential for the transport of long-chain fatty acids into the mitochondrial matrix, a process mediated by the carnitine palmitoyltransferase (CPT) system. This is a rate-limiting step in fatty acid β-oxidation.

-

Anaplerosis: The propionyl group from PLC is converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. This succinyl-CoA directly enters the Krebs cycle, replenishing its intermediates and enhancing its overall activity. This process is crucial for maintaining the cycle's capacity for oxidative phosphorylation, especially when intermediates are drawn off for biosynthetic processes or during high metabolic demand.[1][2][3][4]

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC) Activity: By providing an alternative source of acetyl-CoA (via fatty acid oxidation) and replenishing Krebs cycle intermediates, PLC can indirectly influence the activity of the pyruvate dehydrogenase complex (PDC). L-carnitine can also buffer the accumulation of acetyl-CoA by forming acetyl-L-carnitine, which can alleviate the feedback inhibition of PDC.[2][3] This modulation of PDC activity can lead to a more efficient utilization of glucose and a reduction in lactate (B86563) production.[3]

Key Signaling Pathways

Recent evidence suggests that PLC's effects may also be mediated through the modulation of key signaling pathways that regulate muscle metabolism and growth.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of skeletal muscle metabolism and growth.[[“]][6][7][8][9] While direct evidence for PLC's action on this pathway in skeletal muscle is still emerging, studies on related compounds and in other tissues suggest a potential link. For instance, L-carnitine has been shown to influence this pathway. The activation of Akt can promote glucose uptake and protein synthesis while inhibiting protein degradation.

-

AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a key energy sensor in cells.[10][11][12][13][14] It is activated during periods of high energy demand (increased AMP/ATP ratio). While some studies suggest that AMPK activation can inhibit L-carnitine uptake in muscle cells[11], the overall effect of PLC on this pathway in vivo is likely complex and context-dependent. Given that PLC enhances ATP production, it may modulate AMPK activity.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from studies investigating the effects of PLC and its derivatives on skeletal muscle metabolism and performance.

| Parameter | Baseline/Control | Post-PLC Supplementation | Fold Change/Percentage Change | Reference |

| Muscle Bioenergetics (Human; Chronic Renal Failure Patients) | [15] | |||

| Resting Phosphocreatine/ATP Ratio | 4.41 ± 0.20 | 3.98 ± 0.14 (normalized to control levels) | - | [15] |

| Maximal Oxidative Capacity (Qmax) (mM/min) | 28 ± 3 | 24 ± 3 | -14.3% | [15] |

| Anaerobic Performance (Resistance-Trained Males; Glycine this compound) | [3] | |||

| Peak Power Output | Placebo | GPLC | Up to 15% increase | [3] |

| Post-Exercise Blood Lactate | Placebo | GPLC | 15.7% - 16.2% lower | [3] |

| Muscle Carnitine Content (Vegetarians; L-Carnitine Supplementation) | [16][17] | |||

| Skeletal Muscle Carnitine Stores | Baseline | 12 weeks of 2g/day L-carnitine | ~13% increase | [16][17] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways influenced by this compound in skeletal muscle.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for studying the effects of PLC on skeletal muscle.

Detailed Experimental Protocols

Muscle Biopsy and Sample Preparation

-

Biopsy Collection: Obtain skeletal muscle biopsies (e.g., from vastus lateralis) using a Bergström needle with suction. Immediately freeze the sample in liquid nitrogen and store at -80°C until analysis.

-

Homogenization: Homogenize the frozen muscle tissue in a suitable ice-cold buffer (e.g., RIPA buffer for protein analysis or a specific buffer for enzyme assays) using a mechanical homogenizer.

-

Fractionation: For mitochondrial studies, perform differential centrifugation to isolate mitochondria. For whole-cell lysates, centrifuge the homogenate to pellet cellular debris and collect the supernatant.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)

-

Extraction: Extract acylcarnitines from muscle homogenates using a solvent precipitation method (e.g., with methanol).

-

Derivatization (Optional): Depending on the method, derivatize the acylcarnitines to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Separate the acylcarnitines using liquid chromatography and detect and quantify them using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[12][16][18][19][20] Use stable isotope-labeled internal standards for accurate quantification.

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

-

Principle: A common method measures the decarboxylation of [1-¹⁴C]-pyruvate to ¹⁴CO₂.[18][19][21][22]

-

Reaction Mixture: Prepare a reaction mixture containing muscle homogenate, [1-¹⁴C]-pyruvate, NAD+, coenzyme A, thiamine (B1217682) pyrophosphate, and a system to regenerate NAD+ (e.g., NADH-cytochrome c reductase and cytochrome c).

-

Incubation and Measurement: Incubate the mixture and trap the released ¹⁴CO₂. Quantify the radioactivity using a scintillation counter to determine PDC activity.

Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Protein Quantification: Determine the protein concentration of the muscle lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, S6K).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20][23][24][25] Quantify band intensities using densitometry software.

Conclusion

This compound exerts its beneficial effects on skeletal muscle through a dual mechanism: enhancing mitochondrial energy metabolism via L-carnitine-mediated fatty acid oxidation and propionyl-CoA-driven anaplerosis, and potentially modulating key signaling pathways such as the PI3K/Akt and AMPK pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic applications of PLC in improving skeletal muscle function in both health and disease. Future research should focus on elucidating the precise signaling cascades activated by PLC in skeletal muscle and on conducting well-controlled clinical trials to further validate its efficacy in various patient populations.

References

- 1. Therapeutic effects of L-carnitine and this compound on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine this compound produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Acute Muscle Contraction on the Key Molecules in Insulin and Akt Signaling in Skeletal Muscle in Health and in Insulin Resistant States | MDPI [mdpi.com]

- 8. The role of skeletal muscle Akt in the regulation of muscle mass and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarly.unair.ac.id [scholarly.unair.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bidirectional relationship between AMPK pathway activation and myokine secretion in skeletal muscle: How it affects energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AMPK signaling in contracting human skeletal muscle: acetyl-CoA carboxylase and NO synthase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of propionyl L-carnitine on skeletal muscle metabolism in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 20. Ophiopogon japonicus Root Extract Attenuates Obesity-Induced Muscle Atrophy Through Regulation of the PI3K-AKT-mTOR/FoxO3a Signaling Pathway and Lipid Metabolism in Mice and C2C12 Myotubes | MDPI [mdpi.com]

- 21. karger.com [karger.com]

- 22. A sensitive radioisotopic assay of pyruvate dehydrogenase complex in human muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

Propionyl-L-Carnitine: A Deep Dive into its Role in Mitochondrial Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is an ester of L-carnitine that plays a pivotal role in intermediary metabolism, particularly at the nexus of fatty acid and amino acid catabolism. Beyond its function as a component of the carnitine pool essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, PLC possesses unique biochemical properties. Its propionyl moiety serves as an anaplerotic substrate, replenishing Krebs cycle intermediates, a function of particular significance in energy-deprived states such as ischemia. Furthermore, PLC is crucial for buffering the intramitochondrial acyl-CoA to free CoA ratio, thereby mitigating the inhibitory effects of accumulated acyl-CoAs on key metabolic enzymes like the pyruvate (B1213749) dehydrogenase complex. This technical guide provides a comprehensive overview of the multifaceted roles of PLC in mitochondrial fatty acid oxidation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a primary pathway for energy production in tissues with high energy demands, such as cardiac and skeletal muscle. The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, necessitating a transport mechanism known as the carnitine shuttle.

L-carnitine is an essential cofactor in this process, acting as a carrier for fatty acyl groups.[1] The shuttle involves three key components:

-

Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines.[1][2] This is a critical regulatory point for fatty acid oxidation, as CPT-I is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[1][3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[4][5]

-

Carnitine Palmitoyltransferase II (CPT-II): Situated on the matrix side of the inner mitochondrial membrane, CPT-II reverses the reaction of CPT-I, converting acylcarnitines back to fatty acyl-CoAs and releasing free carnitine.[1][2] The regenerated fatty acyl-CoAs can then enter the β-oxidation spiral.

This compound contributes to the total carnitine pool, thereby supporting the continuous operation of this shuttle, which is fundamental for efficient fatty acid oxidation.[6]

The Dual Role of this compound

PLC's contribution to mitochondrial metabolism extends beyond simply being part of the carnitine pool. It serves two primary, interconnected functions:

Anaplerotic Replenishment of Krebs Cycle Intermediates

Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that may have been extracted for biosynthetic purposes. This is particularly crucial during metabolic stress, such as ischemia, where the pool of intermediates can become depleted.

The propionyl group from PLC can be converted to propionyl-CoA. Through a three-step enzymatic sequence, propionyl-CoA is converted to succinyl-CoA, a key intermediate of the Krebs cycle.[7][8] This anaplerotic pathway allows the TCA cycle to continue operating, thereby sustaining ATP production.[6] The steps are as follows:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.[9]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[9]

-

Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[9]

This anaplerotic function is a distinguishing feature of PLC compared to L-carnitine and is thought to underlie many of its therapeutic benefits, especially in cardiovascular conditions.[6][10]

Buffering of the Intramitochondrial Acyl-CoA/CoA Ratio

Propionyl-CoA is generated not only from PLC but also from the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine).[8] An excessive accumulation of propionyl-CoA and other acyl-CoAs can lead to a state of "CoA trapping," where the pool of free Coenzyme A (CoA-SH) is depleted.[11] This sequestration of free CoA can inhibit crucial mitochondrial enzymes that require it as a cofactor, most notably the pyruvate dehydrogenase complex (PDC), which links glycolysis to the Krebs cycle.[12]

By catalyzing the reversible reaction Propionyl-CoA + L-Carnitine ↔ this compound + CoA-SH, carnitine acyltransferases help to buffer the intramitochondrial propionyl-CoA levels.[8] This releases free CoA, alleviating the inhibition of PDC and potentially stimulating carbohydrate oxidation.[12] This mechanism highlights PLC's role in maintaining metabolic flexibility, allowing mitochondria to switch between fatty acid and carbohydrate oxidation more efficiently.[12][13] Some studies suggest that the beneficial effects of PLC in conditions like cardiac hypertrophy are primarily due to this stimulation of carbohydrate oxidation rather than a direct enhancement of fatty acid oxidation.[12]

Quantitative Data from Clinical and Preclinical Studies

The metabolic effects of PLC have been quantified in various studies, particularly in the context of peripheral arterial disease (PAD), where impaired muscle metabolism is a key feature.

Table 1: Effects of this compound on Exercise Performance in Patients with Intermittent Claudication

| Study / Parameter | PLC Treatment Group | Placebo Group | P-value | Reference |

| Hiatt et al. (1998) | [14] | |||

| Change in Peak Walking Time | +162 ± 222 seconds (+54%) | +75 ± 191 seconds (+25%) | 0.001 | [15] |

| Brevetti et al. (1995) | [16] | |||

| Change in Max. Walking Distance | +73% from baseline | +46% from baseline | < 0.05 | [16] |

| Luo et al. (1998) | [15] | |||

| Change in Peak Walking Time | +1.6 ± 1.6 minutes | N/A (vs baseline) | 0.05 | [15] |

Table 2: Effects of this compound on Myocyte and Mitochondrial Metabolism (Preclinical Data)

| Experimental Model & Parameter | Control / Untreated | Adriamycin (ADR) | PLC | PLC + ADR | Reference |

| Rat Heart Myocytes | [17] | ||||

| Palmitate Oxidation | Baseline | 70% inhibition | 49% stimulation | 79% reversal of inhibition | [17] |

| Isolated Rat Heart Mitochondria | [17] | ||||

| Palmitoyl-CoA Oxidation | Baseline | Concentration-dependent inhibition | >2.5-fold increase | Complete reversal of inhibition | [17] |

| Rat Heart Slices | [17] | ||||

| ATP Levels | Baseline | 65% decrease | N/A | Decrease reduced to 17% | [17] |

Key Experimental Protocols

Protocol: Measurement of Mitochondrial Fatty Acid Oxidation Rate

This protocol describes a method to measure fatty acid β-oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid substrate.[18][19]

-

Principle: The rate of fatty acid oxidation is determined by quantifying the metabolic products of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate. The most common endpoints are the production of ¹⁴CO₂ (reflecting complete oxidation through the Krebs cycle) and ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent acetyl-CoA and Krebs cycle intermediates that have not been fully oxidized.[18]

-

Materials and Reagents:

-

Cells or isolated mitochondria

-

Assay Medium (e.g., Krebs-Ringer buffer) supplemented with L-carnitine and glucose (for intact cells)

-

[1-¹⁴C]palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Perchloric acid (HClO₄)

-

Scintillation fluid and vials

-

Scintillation counter

-

Incubator or shaking water bath (37°C)

-

-

Experimental Workflow:

-

Procedure:

-

Substrate Preparation: Prepare a stock solution of [1-¹⁴C]palmitate complexed with BSA. This is crucial for the solubility and cellular uptake of the fatty acid.[18] A typical molar ratio is 5:1 palmitate to BSA.

-

Incubation: Resuspend cells or mitochondria in pre-warmed assay medium. For intact cells, the medium often contains L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor.[20]

-

Reaction Initiation: Add the [1-¹⁴C]palmitate-BSA complex to the cell/mitochondrial suspension to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as cold perchloric acid, which precipitates proteins and halts enzymatic activity.[19]

-

Product Separation: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the ¹⁴C-labeled ASMs.

-

Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Normalization: Determine the protein concentration of the initial sample. Calculate the rate of fatty acid oxidation and express the results in appropriate units (e.g., nmol/mg protein/min).

-

Protocol: Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

-

Principle: MS/MS is a powerful analytical technique used to identify and quantify different acylcarnitine species, including PLC, in biological samples (e.g., plasma, dried blood spots). The method involves the derivatization of carnitines, followed by flow injection analysis and detection based on their mass-to-charge ratios.

-

Experimental Workflow:

-

Sample Collection: Collect blood and spot onto filter paper (for dried blood spots) or separate plasma.

-

Extraction: Extract acylcarnitines from the sample using a solvent, typically containing internal standards (isotopically labeled carnitine species).

-

Derivatization: Convert the extracted acylcarnitines to their butyl esters to improve their ionization efficiency and chromatographic behavior.

-

MS/MS Analysis: Inject the derivatized sample into the mass spectrometer. The instrument will separate ions based on their mass-to-charge ratio, fragment them, and then separate the fragment ions, allowing for specific and sensitive detection.

-

Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its signal intensity to that of the corresponding internal standard.

-

Conclusion

This compound is a metabolically active compound with a more complex role than L-carnitine in mitochondrial bioenergetics. Its ability to support the transport of fatty acids via the carnitine shuttle is complemented by two critical functions: serving as an anaplerotic substrate to replenish Krebs cycle intermediates and buffering the intramitochondrial acyl-CoA/CoA ratio to maintain metabolic flexibility. These dual roles make PLC a subject of significant interest for therapeutic strategies aimed at correcting metabolic dysfunction in diseases characterized by mitochondrial impairment and energy deficit, such as cardiovascular diseases and peripheral arterial disease. For drug development professionals, understanding these distinct mechanisms is crucial for identifying appropriate therapeutic targets and designing clinical trials to evaluate the efficacy of PLC and related compounds.

References

- 1. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic effects of L-carnitine and this compound on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

- 10. Contrasting effects of propionate and this compound on energy-linked processes in ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oaanews.org [oaanews.org]

- 12. ahajournals.org [ahajournals.org]

- 13. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Effectiveness of this compound Supplementation on Exercise Performance in Intermittent Claudication: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Propionyl-L-Carnitine: A Deep Dive into its Impact on Endothelial Function and Nitric Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC), a naturally occurring derivative of L-carnitine, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. Its beneficial effects are largely attributed to its positive influence on endothelial function, a critical regulator of vascular health. This technical guide synthesizes the current understanding of how PLC modulates endothelial function, with a particular focus on its role in nitric oxide (NO) production and related signaling pathways. Through a comprehensive review of preclinical and clinical studies, this document elucidates the molecular mechanisms of action, presents quantitative data on its efficacy, and details the experimental protocols used to ascertain these effects. The information is intended to provide a robust resource for researchers and professionals in the field of drug development.

Introduction

Endothelial dysfunction is a hallmark of various cardiovascular pathologies, including atherosclerosis, hypertension, and peripheral arterial disease.[1] It is primarily characterized by impaired endothelium-dependent vasodilation, which is largely mediated by the bioavailability of nitric oxide (NO).[2] NO, a potent vasodilator, is synthesized in endothelial cells by the enzyme endothelial nitric oxide synthase (eNOS).[3] Reduced NO production or increased NO degradation contributes to a pro-inflammatory and pro-thrombotic state within the vasculature.

This compound (PLC) has emerged as a promising agent to counteract endothelial dysfunction.[1] Its metabolic properties, including its role in fatty acid and carbohydrate metabolism, contribute to cellular energy production and may protect tissues from oxidative damage.[4][5] This guide explores the direct and indirect mechanisms by which PLC enhances endothelial function and NO production.

Molecular Mechanisms of Action

PLC's influence on endothelial function is multifaceted, involving the modulation of key enzymes and signaling pathways that regulate NO synthesis and oxidative stress.

Upregulation of Nitric Oxide Synthase

PLC has been shown to increase the expression and activity of nitric oxide synthase isoforms. While some studies point to an increase in inducible nitric oxide synthase (iNOS), which may be protective in certain contexts, others highlight the activation of the constitutively expressed eNOS.[2][6]

-

eNOS Activation: PLC stimulates the phosphorylation of eNOS at its activating site, Ser-1177, through a pathway involving AMP-activated protein kinase (AMPK), Src, phosphatidylinositol 3-kinase (PI3K), and Akt.[3] This signaling cascade leads to increased NO production in human aortic endothelial cells (HAECs).[3]

-

iNOS Expression: In models of post-ischemic revascularization, PLC has been documented to increase iNOS expression, contributing to enhanced NO availability in the acute phase.[6] This effect is thought to counteract the detrimental effects of reactive oxygen species (ROS).[6]

Reduction of Oxidative Stress

A key aspect of PLC's beneficial effect is its ability to mitigate oxidative stress, a major contributor to NO degradation and endothelial dysfunction.[7]

-

NADPH Oxidase Inhibition: PLC has been demonstrated to reduce the expression and activity of NADPH-oxidase 4 (Nox4), a primary source of superoxide (B77818) anions in the arterial wall.[2][6] By decreasing superoxide production, PLC preserves the bioavailability of NO, which would otherwise be scavenged to form peroxynitrite.[6]

-

Antioxidant Enzyme Modulation: Studies in spontaneously hypertensive rats (SHR) have shown that chronic PLC treatment prevents the decrease in glutathione (B108866) peroxidase activity in both liver and cardiac tissues.[7] It also enhances the activity of catalase, another crucial antioxidant enzyme.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from various studies on the effects of PLC on endothelial function and NO production.

Table 1: Effects of PLC on Nitric Oxide Production and Related Markers

| Parameter | Model System | Treatment | Result | Reference |

| Plasma Nitrate (B79036)/Nitrite (B80452) (NOx) | Resistance Trained Men | 3 g/day Glycine this compound (GPLC) for 4 weeks | Increased from 34.9 ± 1.2 µmol/L (placebo) to 45.6 ± 2.8 µmol/L (GPLC) | [8][9] |

| Nitric Oxide (NO) | Normolipidemic Subjects | 3 g/day GPLC + aerobic exercise for 8 weeks | Increased from 21.34 ± 2.27 µmol/L to 29.46 ± 3.61 µmol/L | [10][11][12] |

| eNOS Phosphorylation (Ser-1177) | Human Aortic Endothelial Cells (HAEC) | PLC incubation | Significant increase | [3] |

| iNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mmol/L PLC for 4 and 8 hours | Increased (P<0.01 and P<0.05, respectively) | [6] |

| Nox4 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mmol/L PLC for 12 hours | Decreased (P<0.01) | [6] |

Table 2: Effects of PLC on Endothelial-Dependent Vasodilation

| Parameter | Model System | Treatment | Result | Reference |

| Endothelium-Dependent Dilation | Patients with Critical Limb Ischemia (CLI) | PLC infusion | Increased from 4.9 ± 1.4 % to 9.5 ± 3.2 % (p < 0.05) | [13] |

| Dilation of Subcutaneous Arteries | Human Subcutaneous Fat Arteries | PLC (100 µmol/L) | 91% ± 5% increase in diameter | [14] |

| Carbachol-induced Relaxation | Aortic Rings from Spontaneously Hypertensive Rats (SHR) | 200 mg/kg PLC for 8 weeks | Improved endothelial function | [15] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the effects of PLC.

In Vitro Cell Culture Studies

-

Cell Lines: Human Aortic Endothelial Cells (HAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.[3][6]

-

Treatment: Cells are typically incubated with varying concentrations of PLC for different durations.[3][6]

-

eNOS Phosphorylation Analysis: Western blot analysis is used to detect the phosphorylation of eNOS at Ser-1177 using specific antibodies.[3]

-

Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) is employed to quantify the mRNA levels of genes such as iNOS, Nox4, and ICAM-1.[6]

-

Nitric Oxide Production Measurement: NO production is often assessed by measuring the accumulation of its stable metabolites, nitrite and nitrate (NOx), in the cell culture medium using assays like the Griess reaction.[3]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[6]

Ex Vivo Vascular Reactivity Studies

-

Tissue Preparation: Arterial rings (e.g., from rat aorta or human subcutaneous arteries) are isolated and mounted in an organ bath or arteriograph system.[14][15]

-

Vasodilation Assessment: The relaxation response to endothelium-dependent vasodilators (e.g., acetylcholine, carbachol) or directly to PLC is measured after pre-constriction with an agent like phenylephrine.[14][15]

-

Role of NO and Prostaglandins (B1171923): The involvement of NO and prostaglandins in the observed vasodilation is investigated by pre-incubating the arterial rings with inhibitors such as L-NAME (an NOS inhibitor) and indomethacin (B1671933) (a cyclooxygenase inhibitor).[14][15]

In Vivo Animal Studies

-

Animal Models: Spontaneously hypertensive rats (SHR) are frequently used as a model of endothelial dysfunction.[15] Rabbit hind limb ischemia models are used to study revascularization.[6]

-

Treatment Administration: PLC is administered orally or via injection at specified doses and durations.[6][15]

-

Blood Flow Measurement: Techniques like Doppler flowmetry are used to assess blood flow recovery in ischemia models.[6]

-

Histological and Immunohistochemical Analysis: Tissue sections are analyzed to assess vascular morphology, capillary density, and the expression of proteins of interest.[6]

Human Clinical Trials

-

Study Population: Patients with conditions characterized by endothelial dysfunction, such as peripheral arterial disease or critical limb ischemia, are often enrolled.[13]

-

Endothelial Function Assessment: Flow-mediated dilation (FMD) of the brachial artery, a non-invasive ultrasound-based method, is a common endpoint to assess endothelium-dependent vasodilation.[13]

-

Biomarker Analysis: Blood samples are collected to measure plasma levels of NO metabolites (NOx) and markers of oxidative stress and inflammation.[8][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction | PLOS One [journals.plos.org]

- 3. This compound induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of L-carnitine and this compound on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects and clinical applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Antioxidant activity of this compound in liver and heart of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine this compound increases plasma nitrate/nitrite in resistance trained men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine this compound increases plasma nitrate/nitrite in resistance trained men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine this compound modulates lipid peroxidation and nitric oxide in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound improves endothelial function, microcirculation and pain management in critical limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound dilates human subcutaneous arteries through an endothelium-dependent mechanism [pubmed.ncbi.nlm.nih.gov]

- 15. L-carnitine and this compound improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Propionyl-L-Carnitine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-Carnitine (B1674954) (PLC) is an endogenous acylcarnitine that plays a crucial role in intermediary metabolism, particularly at the intersection of fatty acid and amino acid breakdown. As a therapeutic agent, it holds promise for various cardiovascular and metabolic disorders. Understanding its metabolic fate is paramount for optimizing its clinical application and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the experimental methodologies employed to elucidate its pharmacokinetic profile and metabolic pathways, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of its complex biochemical journey within the body.

Introduction: The Biochemical Significance of this compound

This compound is an ester of L-carnitine and propionic acid. Endogenously, it is formed from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids, resulting in the formation of propionyl-CoA.[1] The reversible conversion of propionyl-CoA to this compound is catalyzed by the enzyme carnitine acetyltransferase.[2][3] This reaction is critical for buffering the mitochondrial acyl-CoA/CoA ratio and for transporting propionyl groups out of the mitochondria for excretion or utilization in other tissues.[1][2] Exogenously administered this compound is being investigated for its therapeutic potential in conditions such as peripheral artery disease, heart failure, and other cardiovascular disorders, where it is thought to improve cellular energy metabolism and function.[4][5]

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed in the body.[4] Oral administration of a controlled-release formulation has shown that the colon is the primary site of absorption.[6] Once in the bloodstream, this compound can be taken up by various tissues.[2]

Pharmacokinetic Parameters

Studies in healthy male subjects following intravenous infusion of this compound hydrochloride have characterized its pharmacokinetic profile. The key parameters are summarized in the table below.

| Dose | Cmax (nmol/ml) | tmax (h) | AUC(0,24h) (nmol·h/ml) | t½ (h) | Clearance (l/h) | Volume of Distribution (l) |

| 1 g | - | - | - | 1.09 ± 0.15 | 11.6 ± 0.24 | 18.3 ± 2.4 |

| 8 g | ~480 times placebo | - | - | - | Unchanged | Unchanged |

Table 1: Pharmacokinetic parameters of this compound in humans after intravenous administration. Data compiled from Pace et al., 2000.[4]

Metabolism

The primary metabolic fate of this compound is hydrolysis to L-carnitine and propionate.[4] This process is believed to occur within the cells of various tissues, including the liver and kidneys.[4] The propionyl moiety can then be converted to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA.[2][7] This anaplerotic role is a key aspect of its therapeutic mechanism, as it replenishes TCA cycle intermediates and supports cellular energy production.[2]

Following administration of this compound, there is a notable increase in the plasma concentrations of L-carnitine (LC) and acetyl-L-carnitine (ALC), indicating that exogenously supplied PLC contributes to the overall carnitine pool and can be interconverted with other acylcarnitines.[4]

Metabolic Pathways

The central metabolic pathway of this compound involves its conversion to L-carnitine and propionyl-CoA, which then enters the TCA cycle.

Metabolic fate of this compound.

Excretion

This compound and its metabolites, primarily L-carnitine and acetyl-L-carnitine, are excreted in the urine.[4][8] Studies have demonstrated a dose-dependent increase in the urinary excretion of PLC, LC, and ALC following intravenous administration of this compound.[4][9] This is attributed to the saturation of renal tubular reabsorption mechanisms for these compounds.[4][9] At higher doses, a larger fraction of the administered this compound is excreted unchanged in the urine.[4][9]

Urinary Excretion Data

The following table summarizes the urinary excretion of PLC and its metabolites over 24 hours following a single oral administration of 2.0 g of L-carnitine in healthy volunteers. Although this study administered L-carnitine, it provides insight into the renal handling of these related compounds.

| Compound | 24h Accumulated Urinary Excretion (μmol) |

| L-Carnitine | 613.5 ± 161.7 |

| Acetyl-L-Carnitine | 368.3 ± 134.8 |

| This compound | 61.3 ± 37.8 |

Table 2: Accumulated urinary excretion of L-carnitine and its acyl esters after a single oral dose of 2.0 g L-carnitine. Data from Cao et al., 2009.[8][10][11][12][13]

Experimental Protocols

The investigation of the metabolic fate of this compound in vivo relies on robust and sensitive analytical methodologies.

Sample Collection and Preparation

Blood Sampling: Blood samples are typically collected in lithium-heparinized tubes at various time points before, during, and after administration of this compound.[4] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[4]

Urine Collection: Urine is collected over specified intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) following drug administration.[12] Aliquots are stored frozen until analysis.

Sample Preparation for HPLC Analysis: For the analysis of PLC, LC, and ALC in plasma and urine, a common method involves solid-phase extraction for purification, followed by derivatization to enhance detection by fluorescence.[4][14][15][16]

Workflow for HPLC analysis of acylcarnitines.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A widely used method for the simultaneous quantification of PLC, LC, and ALC in biological matrices is reversed-phase HPLC coupled with fluorescence detection.[4][8][14][15][16] Pre-column derivatization with a fluorescent agent, such as 1-aminoanthracene, is necessary as these compounds lack a native chromophore.[14][16]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer.[14][16]

-

Stationary Phase: A C18 reversed-phase column is commonly used for separation.[14][16]

-

Detection: Fluorescence detection is employed with specific excitation and emission wavelengths for the derivatized analytes.[14][16]

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the analysis of acylcarnitines and is often used for the identification of metabolites.[17][18]

Conclusion

The in vivo metabolic fate of this compound is characterized by rapid distribution, hydrolysis to L-carnitine and propionate, and subsequent entry of the propionyl moiety into the TCA cycle. Its excretion is primarily renal and is subject to saturable tubular reabsorption. The analytical methods, particularly HPLC with fluorescence detection, provide the necessary sensitivity and specificity for pharmacokinetic and metabolic studies. A thorough understanding of these processes is essential for the continued development and clinical application of this compound as a therapeutic agent. Further research may focus on the tissue-specific metabolism and the impact of disease states on the pharmacokinetics of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | propionyl-CoA + carnitine => propionylcarnitine + CoASH [reactome.org]

- 4. Pharmacokinetics of this compound in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cephamls.com [cephamls.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utppublishing.com [utppublishing.com]

- 9. Pharmacokinetics of this compound in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. utppublishing.com [utppublishing.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. research.unipd.it [research.unipd.it]

- 17. Excretion and metabolism of this compound in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Propionyl-L-Carnitine's Impact on Cardiac Muscle Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heart's continuous contractile function demands a constant and substantial supply of adenosine (B11128) triphosphate (ATP), primarily generated through the mitochondrial oxidation of fatty acids and glucose. In pathological states such as heart failure and ischemia, cardiac energy metabolism is significantly impaired, leading to a decline in cardiac efficiency and function. Propionyl-L-carnitine (PLC), a naturally occurring derivative of L-carnitine, has emerged as a significant metabolic modulator with the potential to correct these metabolic derangements.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which PLC impacts cardiac muscle energy metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

PLC exerts its effects through a dual mechanism: it enhances the transport of long-chain fatty acids into the mitochondria for β-oxidation via its L-carnitine moiety and serves as an anaplerotic substrate by providing propionyl-CoA, which replenishes Krebs cycle intermediates.[3][4][5] This guide will detail how these actions lead to improved mitochondrial function, increased ATP production, and enhanced cardiac performance, particularly under conditions of high energy demand or metabolic stress.[2][6]

Core Mechanisms of Action

This compound's therapeutic potential in cardiovascular disease stems from its ability to directly intervene in the core metabolic pathways of the cardiomyocyte. Its actions are multifaceted, addressing substrate utilization, mitochondrial efficiency, and the replenishment of key metabolic intermediates.

Enhancement of Fatty Acid Oxidation

As a carnitine derivative, PLC participates in the carnitine shuttle system, which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[5][7] In conditions like heart failure, myocardial carnitine levels can be depleted, impairing this process.[8] PLC supplementation helps restore the myocardial carnitine pool, thereby facilitating fatty acid transport and oxidation.[9] In preclinical models, PLC has been shown to reverse the inhibition of palmitate oxidation caused by cardiotoxic agents.[10]

Anaplerotic Replenishment of the Krebs Cycle

A unique feature of PLC is its ability to serve as an anaplerotic substrate. The propionyl moiety of PLC is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[4] Succinyl-CoA is a key intermediate of the Krebs (Tricarboxylic Acid) cycle. This anaplerotic pathway replenishes the pool of Krebs cycle intermediates without consuming energy, enhancing the cycle's efficiency, particularly during hypoxic or ischemic conditions where these intermediates are depleted.[3][5] This improved flux through the Krebs cycle supports the sustained generation of reducing equivalents (NADH and FADH2) for the electron transport chain, thereby protecting mitochondrial function.[4]

Modulation of Carbohydrate Metabolism

In certain pathological states, such as cardiac hypertrophy, the heart shifts its substrate preference away from fatty acids towards glucose. However, the oxidation of glucose can be inefficient. Studies have shown that the beneficial effects of PLC in the hypertrophied heart are primarily due to a stimulation of carbohydrate oxidation.[8][11] PLC reduces the intramitochondrial ratio of acetyl-CoA to free CoA, which in turn stimulates the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for glucose oxidation.[5][12] This leads to a more efficient coupling of glycolysis to glucose oxidation, increasing ATP production from carbohydrates and improving overall cardiac work.[8]

Mitochondrial Protection in Ischemia-Reperfusion

PLC demonstrates significant cardioprotective effects against ischemia-reperfusion injury. It helps preserve mitochondrial function, reduces the depletion of high-energy phosphates like ATP, and mitigates mitochondrial calcium overload upon reperfusion.[6] By maintaining the integrity of mitochondrial energy-linked processes, PLC improves the recovery of myocardial contractile function following an ischemic event.[6][13]

Quantitative Impact Assessment

The effects of PLC on cardiac metabolism have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of PLC on Mitochondrial Respiration and ATP Production

| Parameter | Model System | Condition | Control Group | PLC-Treated Group | Percentage Change | Reference |

|---|---|---|---|---|---|---|

| State 3 Respiration (Pyruvate) | Diabetic Rat Hearts (Ischemic Reperfused) | Ischemia-Reperfusion | Depressed Respiration | Depression Prevented | - | [14] |

| State 3 Respiration (Palmitoylcarnitine) | Diabetic Rat Hearts (Ischemic Reperfused) | Ischemia-Reperfusion | Depressed Respiration | Improved Respiration | - | [14] |

| State 3 Respiration (Pyruvate) | Diabetic Rat Hearts (Aerobic) | Diabetes | 80 ± 5 nanoatoms O₂/mg protein/min | Respiration Increased | +40% (vs Control Hearts) | [15] |

| ATP Levels | Rat Heart Slices | Adriamycin-induced toxicity | 65% decrease | 17% decrease | 74% protection | [10] |

| ATP Depletion | Rabbit Myocardium | Ischemia | Significant Depletion | Depletion Reduced | - |[6] |

Table 2: Effects of PLC on Substrate Oxidation

| Parameter | Model System | Condition | Control Group | PLC-Treated Group | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Palmitate Oxidation | Isolated Cardiac Myocytes | Adriamycin-induced toxicity | 70% inhibition | 79% reversal of inhibition | PLC restores fatty acid oxidation. | [10] |

| Glucose Oxidation | Hypertrophied Rat Hearts | Pressure-Overload Hypertrophy | Baseline | Contribution to ATP increased from 11.6% to 21.6% | PLC shifts metabolism towards carbohydrate oxidation. | [8] |

| Glucose & Palmitate Oxidation | Diabetic Rat Hearts | Diabetes & Ischemia | Lower glucose oxidation | Marked increase in both glucose and palmitate oxidation | PLC improves utilization of both major substrates. |[16] |

Table 3: Summary of Clinical Trial Data on this compound in Heart Failure

| Parameter Measured | Patient Population | Dosage | Duration | Placebo/Control Group Change | PLC Treatment Group Change | Reference |

|---|---|---|---|---|---|---|

| Maximum Exercise Time | 60 patients, mild-moderate CHF (NYHA II-III) | 1.5 g/day (oral) | 180 days | Not specified | Statistically significant improvement | [1] |

| Maximum Exercise Time | 50 patients, mild-moderate CHF | 2 g/day (oral) | 180 days | No significant change | +12.1% at 180 days | [1] |

| Left Ventricular Ejection Fraction | 50 patients, mild-moderate CHF | 2 g/day (oral) | 180 days | No significant change | Statistically significant improvement | [2] |

| Exercise Capacity | 537 patients, CHF | Not specified | Not specified | No significant change | Improvement only in subgroup with preserved ejection fraction |[5][17] |

Detailed Experimental Protocols

The investigation of PLC's effects on cardiac metabolism relies on a range of specialized experimental techniques. Below are detailed methodologies for key assays.

Protocol 1: Isolated Perfused Heart Model (Langendorff)

This ex vivo model is used to assess cardiac function and metabolism in an intact heart, free from systemic influences.

-

Objective: To measure cardiac contractile function (e.g., Left Ventricular Developed Pressure, Heart Rate) and collect coronary effluent for metabolic analysis in response to PLC.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[9]

-

Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and arrested in ice-cold buffer.

-

Perfusion Setup: The aorta is cannulated and mounted on a Langendorff apparatus. The heart is retrogradely perfused with a Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂) maintained at 37°C. The buffer contains energy substrates such as glucose (e.g., 11 mM) and palmitate (e.g., 0.4 mM) bound to albumin.[9]

-

Functional Measurements: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric contractile function.

-

Experimental Conditions: After a stabilization period, hearts are perfused with buffer containing PLC at various concentrations (e.g., 10⁻⁷ M).[6] Ischemia can be induced by stopping the perfusion (global no-flow ischemia) for a defined period (e.g., 25 minutes), followed by reperfusion.[14]

-

Sample Collection: Coronary effluent is collected to measure metabolic byproducts (e.g., lactate, purines).[18] At the end of the experiment, heart tissue is freeze-clamped for subsequent analysis of metabolites (e.g., ATP, creatine (B1669601) phosphate, carnitine levels).[6][8]

-

Protocol 2: Seahorse XF Bioenergetic Assay for Cardiomyocytes

This assay measures real-time cellular bioenergetics—mitochondrial respiration and glycolysis—in cultured cardiomyocytes.

-

Objective: To determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess PLC's impact on mitochondrial function.

-

Methodology:

-

Cell Culture: Primary neonatal or adult cardiomyocytes, or iPSC-derived cardiomyocytes, are seeded onto laminin- or gelatin-coated Seahorse XF microplates.[19][20]

-

Assay Medium: One hour before the assay, the culture medium is replaced with an unbuffered assay medium (e.g., DMEM) supplemented with substrates like glucose, pyruvate, and glutamine.[21] For fatty acid oxidation assays, the medium is supplemented with palmitate-BSA and L-carnitine.[20]

-

Instrument Setup: A Seahorse XF Analyzer is used. Sensor cartridges are hydrated with calibrant solution the day before the assay.

-

Mito Stress Test: The standard assay involves the sequential injection of mitochondrial inhibitors to probe different aspects of respiration:

-

Baseline: Basal OCR and ECAR are measured.

-

Injection 1 (Oligomycin): An ATP synthase inhibitor. The resulting drop in OCR represents ATP-linked respiration.

-

Injection 2 (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration. The difference between maximal and basal OCR is the spare respiratory capacity.

-

Injection 3 (Rotenone/Antimycin A): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration completely. The remaining OCR is non-mitochondrial.

-

-

Data Analysis: OCR and ECAR values are normalized to cell number or protein content. The effects of PLC pre-treatment on basal respiration, ATP production, and maximal respiration can be quantified.

-

Protocol 3: Radioisotope Tracing for Substrate Oxidation

This is the gold standard for directly measuring metabolic flux through specific pathways.

-

Objective: To quantify the rates of glycolysis and fatty acid oxidation by tracing the metabolic fate of radiolabeled substrates.

-

Methodology:

-

Substrates: Use substrates labeled with radioactive isotopes, such as [5-³H]glucose to measure glycolysis or [9,10-³H]palmitate or [1-¹⁴C]palmitate to measure fatty acid oxidation.[22]

-

Experimental System: Can be performed in isolated perfused hearts, isolated working hearts, or cultured cardiomyocytes.

-

Perfusion/Incubation: The biological system is perfused or incubated with buffer containing the radiolabeled substrate(s) and unlabeled competing substrates to mimic physiological conditions. PLC can be added to the buffer to test its effects.

-

Sample Collection and Measurement:

-

Glycolysis ([³H]glucose): The rate of glycolysis is determined by measuring the amount of ³H₂O released from [³H]glucose and collected from the coronary effluent or cell culture medium.[22]

-

Fatty Acid Oxidation ([¹⁴C]palmitate): The rate of fatty acid oxidation is determined by quantifying the ¹⁴CO₂ produced during the Krebs cycle. For isolated hearts, the ¹⁴CO₂ released in the effluent is trapped.[22]

-

-

Calculation: Metabolic rates are calculated based on the specific activity of the radiolabeled substrate and the amount of radiolabeled product formed, then normalized to tissue weight or protein content.

-

Protocol 4: Metabolomic Analysis using Mass Spectrometry

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within the heart, offering insights into pathway perturbations.

-

Objective: To identify and quantify changes in the cardiac metabolome, including energy intermediates (e.g., Krebs cycle intermediates, acyl-carnitines, amino acids), in response to PLC.

-

Methodology:

-

Sample Preparation: Heart tissue is rapidly freeze-clamped and pulverized. Metabolites are extracted using a solvent system (e.g., methanol/acetonitrile/water).[23][24]

-

Analytical Platform: High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most common platform.[25][26]

-

Data Acquisition:

-

Untargeted Metabolomics: Aims to detect and measure as many metabolites as possible in a sample to discover novel biomarkers or pathway changes.

-

Targeted Metabolomics: Focuses on measuring a predefined set of metabolites with high accuracy and sensitivity, such as acyl-carnitines or Krebs cycle intermediates.

-

-

Data Analysis: Complex datasets are processed to identify metabolites based on their mass-to-charge ratio and retention time. Statistical analysis (e.g., principal component analysis, pathway analysis) is used to identify significant changes between control and PLC-treated groups.

-

Conclusion and Future Directions

This compound is a unique metabolic modulator that enhances cardiac energy metabolism through multiple mechanisms, including the facilitation of fatty acid transport, anaplerotic replenishment of the Krebs cycle, and modulation of carbohydrate oxidation.[5][8] Preclinical data robustly support its role in protecting mitochondrial function and improving cardiac performance, especially in the context of ischemia and heart failure.[2][6] While clinical trials have shown modest but statistically significant benefits in exercise capacity for some heart failure patients, further research is needed to identify the specific patient populations that would benefit most.[1][17]

Future research should focus on leveraging advanced metabolomic and flux analysis techniques to further elucidate the precise molecular switches controlled by PLC in different forms of heart disease. Investigating its potential synergistic effects with standard heart failure therapies and its role in conditions with preserved ejection fraction are promising avenues for drug development professionals. The continued study of PLC holds significant promise for developing targeted metabolic therapies for cardiovascular disease.

References

- 1. benchchem.com [benchchem.com]

- 2. The this compound hypothesis: an alternative approach to treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of L-carnitine and this compound on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. ahajournals.org [ahajournals.org]

- 9. L-propionylcarnitine effects on cardiac carnitine content and function in secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as potential protective agent against adriamycin-induced impairment of fatty acid beta-oxidation in isolated heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionyl L-carnitine improvement of hypertrophied heart function is accompanied by an increase in carbohydrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Contrasting effects of propionate and this compound on energy-linked processes in ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. This compound effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of propionyl carnitine on cardiac energy metabolism evaluated by the release of purine catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fujifilmcdi.com [fujifilmcdi.com]

- 20. Standardized bioenergetic profiling of adult mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Assessing Cardiac Metabolism: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive Metabolomic Analysis of Human Heart Tissue Enabled by Parallel Metabolite Extraction and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ahajournals.org [ahajournals.org]

- 26. Application of Metabolomics to Cardiovascular Biomarker and Pathway Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Anaplerotic and Buffering Role of Propionyl-L-Carnitine in Modulating the Intramitochondrial Acetyl-CoA/CoA Ratio: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-L-carnitine (PLC) is a naturally occurring acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in modulating the intramitochondrial acetyl-CoA/Coenzyme A (CoA) ratio. This technical guide provides a comprehensive overview of the biochemical mechanisms through which PLC exerts its effects, its impact on cellular energetics, and its therapeutic potential in conditions characterized by mitochondrial dysfunction. We delve into the anaplerotic role of its propionyl moiety and the buffering capacity of the carnitine shuttle system in maintaining mitochondrial homeostasis. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of PLC's metabolic significance.

Introduction

The intramitochondrial acetyl-CoA/CoA ratio is a critical regulator of cellular energy metabolism, influencing the flux through the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the pyruvate (B1213749) dehydrogenase complex (PDHC).[1] An elevated acetyl-CoA/CoA ratio can inhibit PDHC, thereby limiting carbohydrate oxidation, and can also indicate a bottleneck in the TCA cycle or an oversupply of fatty acid-derived acetyl-CoA.[2] this compound, through its unique metabolic properties, offers a dual mechanism to modulate this crucial ratio: by providing an alternative substrate for the TCA cycle (anaplerosis) and by buffering the acyl-CoA pool.[3]

PLC is formed from the esterification of L-carnitine with propionyl-CoA, a product of the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine).[3] Exogenously administered PLC can readily cross mitochondrial membranes, where it dissociates into L-carnitine and propionyl-CoA.[3] This guide will explore the intricate details of these processes and their implications for cellular function and therapeutic intervention.

Biochemical Mechanisms of Action

The primary mechanism by which PLC modulates mitochondrial function is twofold:

-

Anaplerosis via Propionyl-CoA: Once inside the mitochondrial matrix, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA.[3] Succinyl-CoA is a key intermediate of the TCA cycle, and its replenishment (anaplerosis) can enhance the cycle's capacity, particularly under conditions of metabolic stress or substrate limitation.[2] This increased flux through the latter part of the TCA cycle can help to regenerate oxaloacetate, which is necessary to condense with acetyl-CoA, thereby facilitating its oxidation and helping to lower the acetyl-CoA/CoA ratio.

-

Buffering of the Acyl-CoA Pool: The carnitine acetyltransferase (CrAT) and carnitine-acylcarnitine translocase (CACT) system facilitates the reversible transfer of acyl groups between CoA and carnitine.[3] In situations of high acetyl-CoA production, such as during intense fatty acid oxidation, the accumulation of acetyl-CoA can sequester the free CoA pool, leading to an increase in the acetyl-CoA/CoA ratio. L-carnitine, made available from PLC, can accept these acetyl groups to form acetyl-L-carnitine, which can then be exported from the mitochondria, thereby liberating free CoA.[4] This buffering action helps to maintain a healthy acetyl-CoA/CoA ratio, ensuring the continued operation of key metabolic pathways.[3]

Signaling Pathway of this compound Metabolism

Caption: Metabolic fate of this compound within the mitochondrion.

Quantitative Data from Preclinical and Clinical Studies

The effects of PLC on mitochondrial function and related physiological parameters have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on Mitochondrial Respiration in Diabetic Rat Hearts

| Parameter | Control | Diabetic | Diabetic + PLC |

| State 3 Respiration (Pyruvate, nmol O₂/min/mg protein) | - | Depressed | Prevented Depression |

| State 3 Respiration (Glutamate, nmol O₂/min/mg protein) | - | Depressed | Prevented Depression |

| State 3 Respiration (Palmitoylcarnitine, nmol O₂/min/mg protein) | - | - | Improved |

| Data synthesized from a study on isolated mitochondria from reperfused diabetic rat hearts.[5] |

Table 2: Effect of this compound on Palmitate Oxidation in Isolated Rat Heart Myocytes

| Condition | Palmitate Oxidation |

| Control | Baseline |

| Adriamycin (0.5 mM) | 70% inhibition |

| This compound (5 mM) | 49% stimulation |

| Adriamycin + this compound | 79% reversal of inhibition |

| Data from a study investigating the protective effects of PLC against adriamycin-induced cardiotoxicity.[6] |

Table 3: Clinical Efficacy of this compound in Patients with Intermittent Claudication

| Study | Dosage | Duration | Primary Outcome | Result |

| Hiatt et al. | 2 g/day | 6 months | Peak Walking Time (PWT) | 39% improvement with PLC vs. 14% with placebo (P < 0.001)[7] |

| Anonymous | - | - | Peak Walking Time (PWT) | 54% increase with PLC vs. 25% with placebo (P = 0.001)[7] |

| Anonymous | - | - | Peak Walking Time (PWT) | 1.6 ± 1.6 minutes increase after treatment (P = 0.05)[7] |

| A systematic review of randomized clinical trials.[7] |

Experimental Protocols

Measurement of Intramitochondrial Acyl-CoAs (including Acetyl-CoA and CoA) by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species from tissue samples.

1. Sample Preparation and Extraction:

-

Rapidly freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue (~100 mg) in a methanol-chloroform solution (2:1 v/v) on ice.[8]

-

Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to the homogenate for accurate quantification.[8]

-

Centrifuge the homogenate at low speed (e.g., 1300g for 15 minutes at 4°C) to pellet cellular debris.[8]

-

Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

-

Condition a polymeric weak anion exchange SPE column with methanol (B129727), followed by equilibration with water.[8]

-

Load the supernatant onto the SPE column.

-

Wash the column with 2% formic acid followed by methanol to remove interfering substances.[8]

-

Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide, followed by a second elution with 5% ammonium hydroxide.[8]

-

Dry the combined eluates under a stream of nitrogen.

3. HPLC-MS/MS Analysis:

-

Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).[8]

-

Inject the sample into a reverse-phase HPLC system (e.g., C18 column) coupled to a tandem mass spectrometer.[9]

-

Employ a gradient elution to separate the different acyl-CoA species based on their hydrophobicity.

-

Utilize the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify specific acyl-CoA species and their corresponding internal standards.[8] Data is often acquired using a neutral loss scan of 506.9.[8]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines in biological fluids, such as plasma or dried blood spots.

1. Sample Preparation:

-

For plasma or serum, precipitate proteins using a solvent like acetonitrile.

-

For dried blood spots, punch out a small disc and extract the acylcarnitines using a methanol solution containing stable isotope-labeled internal standards.

2. Derivatization (Butylation):

-

Evaporate the supernatant or extract to dryness.

-

Add butanolic hydrochloride and incubate to convert the acylcarnitines to their butyl esters. This enhances their ionization efficiency in the mass spectrometer.

3. Flow-Injection Tandem Mass Spectrometry:

-

Reconstitute the dried butyl esters in the mobile phase.

-

Introduce the sample into the mass spectrometer via flow injection (without chromatographic separation).

-

Ionize the sample using electrospray ionization (ESI).

-

Perform precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85 or m/z 99 for methylated acylcarnitines) to identify all acylcarnitine species present in the sample.

-

Alternatively, use multiple reaction monitoring (MRM) for targeted quantification of specific acylcarnitines.

Experimental Workflow Diagram

Caption: General experimental workflow for acyl-CoA and acylcarnitine analysis.

Conclusion